molecular formula C23H25FN4O5 B2558639 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1215560-49-8

2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2558639
CAS No.: 1215560-49-8
M. Wt: 456.474
InChI Key: AJANSHWYYPOWBW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core. This structure is substituted at position 2 with a 3-fluorophenyl group, at position 3 with a ketone moiety, and at position 8 with a carboxamide linkage to a 3,4,5-trimethoxyphenyl group. Such spirocyclic systems are frequently explored in medicinal chemistry for their conformational rigidity and ability to interact with biological targets, such as kinases or G-protein-coupled receptors.

Properties

IUPAC Name

3-(3-fluorophenyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O5/c1-31-17-12-16(13-18(32-2)20(17)33-3)25-22(30)28-9-7-23(8-10-28)26-19(21(29)27-23)14-5-4-6-15(24)11-14/h4-6,11-13H,7-10H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJANSHWYYPOWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways.

Result of Action

The molecular and cellular effects of 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-bearing compounds have shown notable anti-cancer effects, suggesting that this compound may also have similar effects.

Biological Activity

The compound 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a spirodecene framework and multiple functional groups that contribute to its biological activity. The presence of fluorine and methoxy substituents is significant for enhancing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this structure exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of methoxy groups is often associated with enhanced radical-scavenging activity.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases (AChE and BChE) : Studies have shown that derivatives of similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. For instance, one study reported IC50 values for related compounds against AChE ranging from 10.4 μM to 19.2 μM .
CompoundTarget EnzymeIC50 Value (μM)
Compound AAChE10.4
Compound BBChE7.7
Compound CAChE19.2
Compound DBChE13.2

3. Anticancer Activity

Preliminary studies have indicated potential anticancer properties against various cell lines, including breast cancer (MCF-7). The mechanism may involve the induction of apoptosis or cell cycle arrest .

4. Anticonvulsant Activity

Some derivatives have shown promising anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .

The mechanisms through which this compound exerts its biological effects are primarily through the modulation of enzyme activity and interaction with cellular pathways:

  • Inhibition of Cholinesterases : The fluorine atom enhances binding affinity to the active site of cholinesterases due to its electronegative nature, facilitating stronger interactions with the enzyme's residues.
  • Free Radical Scavenging : The methoxy groups contribute to electron donation, stabilizing free radicals and preventing cellular damage.

Case Studies

  • In Vitro Studies on Enzyme Inhibition : A study assessed the inhibitory effects of various derivatives on cholinesterases and found that modifications in the phenyl ring significantly affected activity levels .
  • Cytotoxicity Assays : Compounds structurally similar to the target molecule were tested against cancer cell lines, demonstrating varying degrees of cytotoxicity, which correlated with structural features such as the presence of halogen atoms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Features Evidence Source
2-(3-Fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide 2: 3-Fluorophenyl; 8: 3,4,5-Trimethoxyphenyl carboxamide ~523 (estimated) - High polarity due to trimethoxy group
- Enhanced hydrogen bonding via carboxamide
N/A (Target compound)
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2: 3,4-Dimethylphenyl; 8: Trifluoromethylphenyl acetamide 458.484 - Hydrophobic dimethyl groups
- Electron-withdrawing CF₃ group
- Reduced solubility vs. trimethoxy analog
N-(4-{[4-(Cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide 1: 3-Fluorophenyl; 8: Cyclohexylamino and acetamide 491.6 - Bulky cyclohexylamino group
- Acetamide linker (weaker H-bonding vs. carboxamide)
- Higher lipophilicity

Substituent Analysis

  • 3-Fluorophenyl vs. 3,4-Dimethylphenyl (): The fluorophenyl group in the target compound may improve metabolic stability and π-π stacking interactions compared to the hydrophobic dimethylphenyl group, which primarily enhances lipophilicity .
  • Carboxamide vs.
  • Trimethoxyphenyl vs.
  • Cyclohexylamino Group (): This bulky substituent may restrict conformational flexibility but improve selectivity for sterically demanding targets .

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~523) exceeds that of ’s analog (458.484), primarily due to the trimethoxyphenyl group.
  • ’s compound (491.6) has intermediate weight, balancing lipophilicity (cyclohexylamino) and polarity (acetamide) .

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